8-((3-Aminopropyl)thio)caffeine hydrochloride
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Overview
Description
8-((3-Aminopropyl)thio)caffeine hydrochloride is a derivative of caffeine, a well-known stimulant. This compound is characterized by the addition of a 3-aminopropylthio group to the caffeine molecule, resulting in unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Aminopropyl)thio)caffeine hydrochloride typically involves the reaction of caffeine with 3-aminopropylthiol under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
8-((3-Aminopropyl)thio)caffeine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or amines .
Scientific Research Applications
8-((3-Aminopropyl)thio)caffeine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its effects on the central nervous system and its potential use as a drug candidate.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 8-((3-Aminopropyl)thio)caffeine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the central nervous system, leading to changes in cellular signaling and neurotransmitter release. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: This compound has a similar structure with three aminoethyl groups attached to a central nitrogen atom.
(3-Aminopropyl)triethoxysilane: This compound contains a 3-aminopropyl group attached to a triethoxysilane moiety.
Uniqueness
8-((3-Aminopropyl)thio)caffeine hydrochloride is unique due to its combination of a caffeine backbone with a 3-aminopropylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
56223-59-7 |
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Molecular Formula |
C11H18ClN5O2S |
Molecular Weight |
319.81 g/mol |
IUPAC Name |
8-(3-aminopropylsulfanyl)-1,3,7-trimethyl-7H-purin-7-ium-2,6-dione;chloride |
InChI |
InChI=1S/C11H17N5O2S.ClH/c1-14-7-8(13-10(14)19-6-4-5-12)15(2)11(18)16(3)9(7)17;/h4-6,12H2,1-3H3;1H |
InChI Key |
RVVCOIMRDPWDGY-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C2=C(N=C1SCCCN)N(C(=O)N(C2=O)C)C.[Cl-] |
Origin of Product |
United States |
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